N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a structurally complex oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group and linked via an ethyl chain to the oxalamide moiety. Its synthesis likely involves multi-step reactions, including cyclization of thiazolo-triazole precursors and coupling with substituted phenyl groups, as inferred from analogous methods described for related compounds .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-10-15(2)12-17(11-14)25-22(30)21(29)24-9-8-18-13-32-23-26-20(27-28(18)23)16-4-6-19(31-3)7-5-16/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHUBUSIIGASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
This compound primarily targets adenosine receptors . Adenosine receptors are G protein-coupled receptors found on various cell types, including platelets, vascular endothelial cells, and neurons. Their role is to modulate various physiological processes, such as vasodilation, neurotransmission, and platelet aggregation.
Mode of Action:
The compound likely inhibits both adenosine deaminase and phosphodiesterase. Here’s how it works:
Phosphodiesterase Inhibition: The compound also inhibits phosphodiesterase, which normally breaks down cyclic adenosine monophosphate (cAMP). By maintaining higher cAMP levels, it further inhibits platelet activation and aggregation. Thromboxane A2 activity (a potent platelet aggregator) is reduced as a result.
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic conditions may affect its solubility and absorption.
Remember, this compound’s intricate dance within the body impacts cardiovascular health and platelet function. 🌟.
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with potential biological activity. Its structure incorporates a thiazolo-triazole moiety, which has been associated with various pharmacological effects, particularly in cancer research. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : C23H23N5O3S
- Molecular Weight : 449.53 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazolo[3,2-b][1,2,4]triazole structure is known for its ability to modulate biological processes, potentially influencing cell proliferation and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide:
- In Vitro Studies : The compound has been tested against a panel of nearly 60 human cancer cell lines. Results indicated significant antiproliferative effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
- Mechanistic Insights : The exact mechanism involves the inhibition of key signaling pathways that regulate cell cycle progression and survival. For instance, compounds containing the thiazolo-triazole moiety have been shown to induce apoptosis in cancer cells through the activation of caspases .
Structure-Activity Relationship (SAR)
The structure of N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is critical for its biological activity. Modifications in the phenyl rings or the oxalamide linkage can significantly influence potency and selectivity against various cancer types. For example:
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the compound's effects on leukemia cell lines; showed IC50 values indicating potent antiproliferative activity. |
| Study 2 | Investigated structural modifications; identified that certain substitutions increased activity against breast cancer cells significantly. |
| Study 3 | Analyzed the compound's mechanism; demonstrated that it induces apoptosis via mitochondrial pathways in colon cancer cells. |
Comparison with Similar Compounds
N1-(3,5-Dimethylphenyl)-N2-(6-Methoxy-2-Methylquinolin-4-yl)oxalamide (Compound 40)
- Structure: Features a quinoline core instead of a thiazolo-triazole. The oxalamide bridge connects 3,5-dimethylphenyl and 6-methoxy-2-methylquinolin-4-yl groups.
- Synthesis: Yield of 12% via coupling of 6-methoxy-2-methylquinolin-4-amine with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride under basic conditions .
- Key Difference: The quinoline moiety may confer distinct electronic and steric properties compared to the thiazolo-triazole system in the target compound.
N-(3,5-Dimethylbenzyl)-2-((6-Methoxy-2-Methylquinolin-4-yl)oxy)acetamide (Compound 42)
- Structure : Substitutes the oxalamide linkage with an acetamide group and a benzyl substituent.
- Synthesis : Higher yield (64%) compared to Compound 40, likely due to reduced steric hindrance during coupling .
- Key Difference : The acetamide linker and absence of the thiazolo-triazole system may alter solubility and target binding.
Comparative Data Table
Key Observations
Synthetic Challenges: The target compound’s thiazolo-triazole core likely requires specialized cyclization conditions, contrasting with the more straightforward quinoline synthesis in Compound 40 and 42. Lower yields in oxalamide-linked compounds (e.g., 12% for Compound 40) suggest steric or electronic hurdles during coupling .
Bioactivity Implications: The thiazolo-triazole moiety may enhance binding to ATP pockets in kinases due to its planar, electron-rich structure, whereas quinoline derivatives (Compounds 40, 42) are associated with antitubercular activity in their parent study .
Solubility and Pharmacokinetics: The ethyl-oxalamide linker in the target compound could improve aqueous solubility compared to the rigid quinoline-acetamide system in Compound 44.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
